molecular formula C11H20ClNO2 B596558 tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate CAS No. 1289387-67-2

tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate

Cat. No.: B596558
CAS No.: 1289387-67-2
M. Wt: 233.736
InChI Key: NJEQIEAONVBZAW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a chloromethyl group, and a piperidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and chloromethylating agents. One common method includes the following steps:

    Formation of tert-Butyl Piperidine-1-carboxylate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

    Chloromethylation: The tert-butyl piperidine-1-carboxylate is then treated with a chloromethylating agent, such as chloromethyl methyl ether or chloromethyl chloroformate, under controlled conditions to introduce the chloromethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used. Conditions typically involve solvents like acetonitrile or dimethylformamide and may require heating.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, or ethers, depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like methyl derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets.

Medicine: The compound is explored for its potential therapeutic applications. Derivatives of this compound are investigated for their activity against various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, resulting in specific biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate

Comparison: tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate is unique due to the position of the chloromethyl group on the piperidine ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For example, tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate and tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate have the chloromethyl group at different positions, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEQIEAONVBZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693566
Record name tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-67-2
Record name 1-Piperidinecarboxylic acid, 2-(chloromethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289387-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(chloromethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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